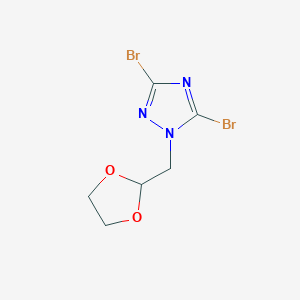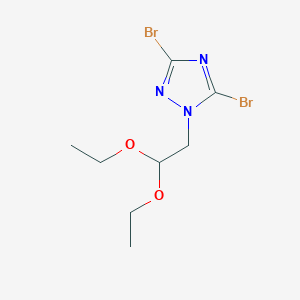![molecular formula C9H6Br2N4O2 B6344609 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-04-6](/img/structure/B6344609.png)
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H6Br2N4O2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4,5-Dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . This indicates that the compound contains a 1,2,4-triazole ring substituted with bromine atoms at the 3 and 5 positions and a 3-nitrophenylmethyl group at the 1 position . Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been studied. For example, 4,5-Dibromo-1H-1,2,3-triazole reacted with butyllithium at low temperatures to form lithiated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 361.98 . It is also known to be a solid .Applications De Recherche Scientifique
Triazoles, including the 1,2,4-triazole class to which 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole belongs, have garnered significant attention in scientific research due to their versatile pharmacological and chemical properties. These compounds are crucial in the development of new drugs and materials because of their ability to participate in a wide range of biological activities and chemical reactions.
Advances in Drug Development and Material Science
Recent studies have showcased the broad applicability of 1,2,4-triazoles in various fields, including pharmacology, agriculture, and material science. The structural variations possible within the triazole class allow for the creation of compounds with specific desired activities, ranging from antimicrobial to anticancer properties. The development of new synthetic methods for these triazoles has also been a focus, with a push towards more sustainable and efficient processes that align with the principles of green chemistry (Ferreira et al., 2013).
Triazoles in Antimicrobial and Anticancer Research
The antimicrobial and anticancer potential of 1,2,4-triazoles has been extensively researched. These compounds have been shown to exhibit a wide range of activities against bacteria, fungi, and cancer cells, making them valuable scaffolds in the design of new therapeutic agents. Studies have highlighted their role in addressing drug resistance and providing new treatment options for various infections and cancers (Ohloblina, 2022).
Applications in Material Science
Beyond their biological activities, 1,2,4-triazoles have found applications in material science, particularly in the development of new polymers and corrosion inhibitors. Their chemical stability and ability to participate in hydrogen bonding make them suitable for enhancing the properties of materials used in diverse industrial applications. This includes the development of proton-conducting membranes for fuel cells and corrosion inhibitors for metal surfaces, showcasing the versatility of triazoles beyond pharmaceuticals (Prozorova & Pozdnyakov, 2023).
Propriétés
IUPAC Name |
3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYSRXGWKIZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344531.png)

![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)


![4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)
![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)